molecular formula C8H7Cl2NO B8740499 1-(2-Amino-3-chlorophenyl)-2-chloroethanone CAS No. 64605-35-2

1-(2-Amino-3-chlorophenyl)-2-chloroethanone

Cat. No. B8740499
Key on ui cas rn: 64605-35-2
M. Wt: 204.05 g/mol
InChI Key: KCQNZMIXFGHJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

By the method of J. Med. Chem. 1990, 33, 2777), add dropwise 2-chloroaniline (5.8 g, 45.45 mmol) in anhydrous toluene (80 mL) to a cold 1M solution of BCl3 (50 mL) in dichloromethane. After addition, allow the reaction to stir at 0° C. for 10 minutes. After 10 minutes at 0° C., add chloroacetonitrile (13.72 g, 11.53 mL, 181.8 mmol, 4 eq) and aluminum trichloride (6.67 g, 50 mmol, 1.1 eq) in 5 equal portions over 45 minutes and then heat to reflux (˜65° C.). After 6 hours, cool to room temperature. After 16 hours, cool the reaction in an ice bath and add 2N HCl (61.4 mL) and then heat the reaction to reflux. After 45 minutes, cool in an ice bath, neutralize the acid with 2N NaOH keeping the temperature of the reaction below 15° C. until the pH is about 5. Transfer the reaction to a separatory funnel and remove the organic layer. Extract the aqueous layer with dichloromethane (2×200 mL). Combine the organic layers, dry over MgSO4, filter, and remove the solvent in vacuo to give 1-(2-amino-3-chlorophenyl)-2-chloroethanone which may be used without further purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.53 mL
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Quantity
61.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].B(Cl)(Cl)Cl.[Cl:13][CH2:14][C:15]#N.[Cl-].[Cl-].[Cl-].[Al+3].Cl.[OH-:22].[Na+]>C1(C)C=CC=CC=1.ClCCl>[NH2:4][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:5]=1[C:15](=[O:22])[CH2:14][Cl:13] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.53 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
6.67 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
61.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
After 10 minutes at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (˜65° C.)
WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the reaction in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 15° C. until the pH is about 5
CUSTOM
Type
CUSTOM
Details
the reaction to a separatory funnel
CUSTOM
Type
CUSTOM
Details
remove the organic layer
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with dichloromethane (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=CC=C1Cl)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.